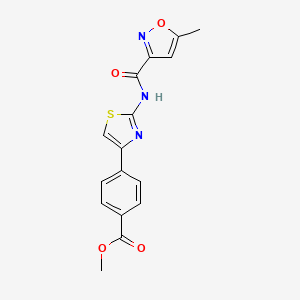

Methyl 4-(2-(5-methylisoxazole-3-carboxamido)thiazol-4-yl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-1,3-thiazol-4-yl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S/c1-9-7-12(19-23-9)14(20)18-16-17-13(8-24-16)10-3-5-11(6-4-10)15(21)22-2/h3-8H,1-2H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOWTJKMBUWVGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(5-methylisoxazole-3-carboxamido)thiazol-4-yl)benzoate typically involves multi-step organic synthesis. One common route includes the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Thiazole Ring Synthesis: The thiazole ring is often formed through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Amide Bond Formation: The carboxylic acid group on the isoxazole ring is converted to an amide by reacting with thiazole-4-amine.

Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(5-methylisoxazole-3-carboxamido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the benzylic position or the thiazole ring.

Reduction: Reduction reactions can target the nitro group on the isoxazole ring or the ester group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Immunomodulatory Effects

One of the significant applications of this compound is its potential as an immunomodulatory agent. Analogous compounds have been synthesized that exhibit potent immunomodulating effects, similar to leflunomide, which is used in treating rheumatoid arthritis. Research indicates that derivatives of methyl 4-(2-(5-methylisoxazole-3-carboxamido)thiazol-4-yl)benzoate can enhance immune responses and reduce inflammation, making them candidates for further development in autoimmune disease treatments .

Antitubercular Activity

Recent studies have highlighted the antitubercular properties of compounds related to this compound. Substituted derivatives have shown promising activity against Mycobacterium tuberculosis, suggesting that these compounds could serve as valuable leads in the search for new antitubercular agents .

Herbicidal Applications

Herbicidal Activity

The compound has been evaluated for herbicidal activity, particularly against various weed species. Studies have reported that certain derivatives demonstrate significant inhibition of root growth in plants at specific concentrations. For instance, a related compound was found to inhibit root growth by over 90% at a concentration of 100 mg/L, indicating its potential use as a selective herbicide . The structure-activity relationship (SAR) studies suggest that modifications to the isoxazole and thiazole moieties can enhance herbicidal efficacy.

Case Study 1: Immunomodulatory Activity

In one study, a series of analogs were synthesized based on the structure of this compound. These compounds were tested for their ability to modulate immune responses in vitro. The results indicated a significant increase in T-cell activation markers, suggesting that these compounds could be developed into therapeutic agents for immune-related disorders .

Case Study 2: Herbicide Development

Another study focused on the herbicidal potential of derivatives of this compound. The research demonstrated that specific substitutions on the thiazole ring significantly enhanced the herbicidal activity against common agricultural weeds. The most effective compounds were further analyzed for their environmental impact and selectivity towards target species, indicating a pathway for developing safer herbicides .

Mechanism of Action

The mechanism of action of Methyl 4-(2-(5-methylisoxazole-3-carboxamido)thiazol-4-yl)benzoate involves its interaction with various molecular targets. The isoxazole and thiazole rings can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

Structural Analogues with Quinoline-Piperazine-Benzoate Scaffolds

describes compounds C1–C7, which share the methyl benzoate moiety but differ in their substitution patterns. For example:

- C1: Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate

- C3: Methyl 4-(4-(2-(4-chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate

Key Differences :

- The target compound’s thiazole-isoxazole core may offer improved metabolic stability compared to quinoline-based analogs, which are prone to oxidative degradation.

- The target compound’s 5-methylisoxazole group balances polarity and lipophilicity .

Thiazole-Piperazine Derivatives with Ureido Linkers

highlights compounds 10d–10f, such as 10d (Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate), which share a thiazole-piperazine framework but differ in substituents and ester groups.

Key Differences :

- The ureido linker in 10d–10f may enhance hydrogen-bonding interactions with target proteins compared to the carboxamide linker in the target compound.

Isoxazole-Thiazole Hybrids with Therapeutic Potential

lists compounds like 25 (2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide), which combine isoxazole and thiazole motifs but feature distinct substitution patterns.

Key Differences :

- The nitro group in compound 25 may confer redox activity but increases mutagenicity risks. The target compound’s methyl benzoate group is pharmacologically safer.

- Both compounds share heterocyclic cores, but the target compound’s carboxamide linker may improve solubility .

Thiazolylmethyl Derivatives in Pharmacopeial Context

and describe complex molecules like (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate , which are larger and more structurally intricate than the target compound.

Key Differences :

- The pharmacopeial compounds’ size and complexity limit oral bioavailability, whereas the target compound’s smaller structure aligns better with drug-likeness criteria.

- The target compound’s methyl benzoate group is a simpler prodrug strategy compared to the multi-cyclic esters in –5 .

Recommendations :

- Prioritize in vitro assays to evaluate kinase inhibition or anti-inflammatory activity.

- Optimize substituents (e.g., replacing methyl benzoate with prodrug esters) to enhance bioavailability.

Biological Activity

Methyl 4-(2-(5-methylisoxazole-3-carboxamido)thiazol-4-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the realms of herbicidal and medicinal applications. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the isoxazole and thiazole rings, followed by the attachment of the carboxamide group. A common synthetic route includes:

- Formation of Isoxazole : The initial step often involves the reaction of acetylacetone with an oxime chloride to yield the isoxazole ring.

- Thiazole Formation : Subsequent reactions lead to the formation of the thiazole moiety.

- Carboxamide Attachment : The final step involves introducing the carboxamide group to complete the structure.

This synthetic pathway has been documented in various studies, confirming the compound's successful synthesis and characterization through spectroscopic methods such as NMR and mass spectrometry .

Herbicidal Activity

This compound has demonstrated significant herbicidal activity. In vivo tests have shown that it acts as a competitive inhibitor against D1 protease in plants, which is crucial for photosynthesis . The herbicidal efficacy was assessed through various bioassays, revealing moderate to good activity against several weed species.

Antimicrobial Properties

Research has indicated that derivatives of isoxazole compounds exhibit antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in agricultural and medicinal fields .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural components. The presence of both isoxazole and thiazole rings has been linked to enhanced herbicidal activity. Studies suggest that modifications to these rings can lead to improved selectivity and potency against specific targets .

Study on Herbicidal Efficacy

A comprehensive study evaluated a series of isoxazole-thiazole derivatives for their herbicidal properties. Among these, this compound exhibited notable inhibition rates against target weeds, outperforming several commercial herbicides .

Antimicrobial Activity Assessment

Another study focused on the antimicrobial effects of similar compounds, where this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a promising antibacterial profile, highlighting its potential as a lead compound for further development in antimicrobial therapies .

Q & A

Q. What are the implications of the compound’s incompatibility with oxidizing agents?

- Methodological Answer : Oxidizers (e.g., H₂O₂, KMnO₄) may sulfoxidize the thiazole sulfur, altering bioactivity. Use reducing agents (e.g., ascorbic acid) in buffers to mitigate oxidation during biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.